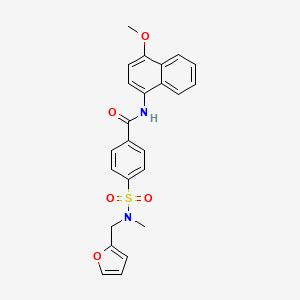

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Description

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide features a benzamide core substituted with a 4-methoxynaphthalen-1-yl group on the amide nitrogen and a sulfamoyl moiety at the para position of the benzene ring.

Properties

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S/c1-26(16-18-6-5-15-31-18)32(28,29)19-11-9-17(10-12-19)24(27)25-22-13-14-23(30-2)21-8-4-3-7-20(21)22/h3-15H,16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRCAXRSRZFNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 445.45 g/mol . Its structure features a furan ring, a sulfamoyl group, and methoxy and naphthalene moieties, which contribute to its potential biological activities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The presence of the sulfamoyl group is notable, as sulfonamides are widely recognized for their antimicrobial properties. Studies suggest that compounds with similar structures can inhibit bacterial growth effectively.

- Anticancer Potential : The compound's unique combination of functional groups may enhance its ability to interact with cancer cell pathways. Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, although specific IC50 values need further investigation.

- Enzyme Inhibition : The structural features suggest that it may inhibit certain enzymes involved in disease processes, similar to other sulfonamide derivatives.

The proposed mechanism of action for this compound likely involves:

- Enzyme Interaction : The sulfamoyl group may mimic phosphate groups, inhibiting enzymes that utilize phosphate substrates.

- Bioreduction : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially disrupting cellular functions.

Comparative Analysis

A comparative analysis with related compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-nitrophenyl)benzamide | Lacks methoxy group | Moderate antimicrobial |

| 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxyphenyl)benzamide | Lacks nitro group | Reduced anticancer activity |

| This compound | Contains both methoxy and furan groups | Enhanced solubility and biological activity |

The unique combination of methoxy and furan groups in the target compound enhances its solubility and biological activity compared to its analogs.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Antimicrobial Studies : A study on sulfonamide derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Cytotoxicity Assays : Research involving similar compounds has shown promising results in inhibiting cancer cell proliferation, indicating the need for further exploration into this compound's anticancer properties.

- Enzymatic Inhibition : Investigations into the enzyme inhibition profiles have revealed that related compounds can serve as effective inhibitors for specific targets involved in metabolic pathways related to diseases like diabetes and cancer.

Comparison with Similar Compounds

Core Structural Features

The target compound’s benzamide scaffold is shared with multiple analogs, but substitutions on the amide nitrogen and sulfamoyl group dictate its distinct profile:

Spectral Data Comparison

- IR Spectroscopy :

- NMR Spectroscopy :

Data Table: Comparative Analysis of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.